molecular formula C8H6BrNO2 B118747 1-bromo-2-[(E)-2-nitroethenyl]benzene CAS No. 155988-33-3

1-bromo-2-[(E)-2-nitroethenyl]benzene

Cat. No. B118747
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2-[(E)-2-nitroethenyl]benzene is an organobromine compound . It is a derivative of benzene, where a hydrogen atom has been replaced with a bromo group .


Molecular Structure Analysis

The molecular formula of 1-bromo-2-[(E)-2-nitroethenyl]benzene is C8H6BrNO2 . The compound has a molecular weight of 228.04 g/mol . The InChI representation of the molecule is InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7 (8)5-6-10 (11)12/h1-6H/b6-5+ . The compound’s structure has been analyzed using various techniques, including 2D and 3D conformer analysis .


Chemical Reactions Analysis

The chemical reactions involving 1-bromo-2-[(E)-2-nitroethenyl]benzene are complex and require further study .


Physical And Chemical Properties Analysis

1-bromo-2-[(E)-2-nitroethenyl]benzene has a molecular weight of 228.04 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It also has one rotatable bond .

Scientific Research Applications

  • Synthesis of Unsaturated Adamantane Derivatives

    • Field : Petroleum Chemistry
    • Application : The compound is used in the synthesis of unsaturated adamantane derivatives . These derivatives have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
    • Method : The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .
    • Results : The synthesis resulted in the production of 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .
  • Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of (prop-2-ynyloxy)benzene derivatives . These derivatives have potential applications in various fields due to their unique chemical properties .
    • Method : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
    • Results : The compounds were synthesized in good yields (53–85%) .
  • Preparation of 2,4-Dinitrophenol

    • Field : Biochemistry
    • Application : 1-Bromo-2,4-dinitrobenzene has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It is used as substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .
    • Method : The compound is treated with KO2-crown ether complex in benzene to prepare 2,4-dinitrophenol .
    • Results : The preparation results in the production of 2,4-dinitrophenol, which is used as a substrate in protein determination and GST assay .
  • Organic Syntheses with α-Bromonitrostyrenes

    • Field : Organic Chemistry
    • Application : α-Bromonitrostyrenes, which have a similar structure to “1-bromo-2-[(E)-2-nitroethenyl]benzene”, are highly reactive and versatile reagents in organic syntheses . They act as an effective dielectrophile in the reaction with various nucleophiles .
    • Method : The bromo and nitro groups in the structure of α-bromonitrostyrenes behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .
    • Results : The reactions result in the formation of a diverse range of heterocyclic compounds .
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : Compounds similar to “1-bromo-2-[(E)-2-nitroethenyl]benzene” can undergo electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile .
    • Method : The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .
    • Results : The reaction results in the formation of an aromatic nitro compound .
  • Electrophilic Aromatic Substitution - Bromination

    • Field : Organic Chemistry
    • Application : Compounds similar to “1-bromo-2-[(E)-2-nitroethenyl]benzene” can undergo electrophilic aromatic substitution reactions, specifically bromination . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile .
    • Method : The bromine cation forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
    • Results : The reaction results in the formation of a substituted benzene ring .
  • Synthesis of (Prop-1-en-2-yl)benzene Derivatives

    • Field : Organic Chemistry
    • Application : The compound “1-bromo-2-(prop-1-en-2-yl)benzene” is used in the synthesis of (prop-1-en-2-yl)benzene derivatives . These derivatives have potential applications in various fields due to their unique chemical properties .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The compounds were synthesized .

Safety And Hazards

The safety and hazards associated with 1-bromo-2-[(E)-2-nitroethenyl]benzene are not clearly defined in the available literature .

Future Directions

Future research could focus on the synthesis and characterization of 1-bromo-2-[(E)-2-nitroethenyl]benzene and its derivatives . This could provide valuable insights into the compound’s potential applications in various fields.

properties

IUPAC Name

1-bromo-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDNZXJABSGIO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-2-[(E)-2-nitroethenyl]benzene

CAS RN

38815-55-3, 65185-68-4, 155988-33-3
Record name Benzene, ethenyl-, monobromo mononitro deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038815553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Bromo-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-2-[(E)-2-nitroethenyl]benzene
Reactant of Route 2
1-bromo-2-[(E)-2-nitroethenyl]benzene
Reactant of Route 3
1-bromo-2-[(E)-2-nitroethenyl]benzene

Citations

For This Compound
3
Citations
PH Zhao, ZH Feng, M Zhang, YQ Liu… - … Section E: Structure …, 2011 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 67| Part 12| December 2011| Page o3505 https://doi.org/10.1107/S1600536811050963 …
Number of citations: 4 scripts.iucr.org
PS Hynes - 2008 - search.proquest.com
This thesis describes the development of a new family of chiral bifunctional organocatalysts for the enantioselective Michael addition of neutral carbon nucleophiles to nitro olefins. In …
Number of citations: 0 search.proquest.com
P Jakubec, DM Cockfield, PS Hynes, E Cleator… - Tetrahedron …, 2011 - Elsevier
A novel bifunctional organocatalytic Michael addition of a succinimide-derived pronucleophile to nitro olefins is described. The use of a range of nitro olefins afforded Michael adducts …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.